![molecular formula C24H27N3O2 B2656939 1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-78-9](/img/structure/B2656939.png)
1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Overview
Description
The compound is a complex organic molecule that contains several different functional groups and structural elements, including a dimethylphenyl group, a pyrazolo[1,5-c][1,3]oxazine ring, and a piperidinyl group . These groups are common in many pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of similar compounds can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and reactivity could be predicted based on the properties of similar compounds .Scientific Research Applications
Antimetabolites in Purine Biochemical Reactions
Pyrazolo[1,5-a]pyrimidines, which are purine analogues, have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Antitrypanosomal Activity
These compounds have been found to exhibit antitrypanosomal activity, which makes them potential candidates for the development of new drugs for the treatment of trypanosomiasis .
Antischistosomal Activity
In addition to their antitrypanosomal activity, these compounds have also shown antischistosomal activity .
HMG-CoA Reductase Inhibitors
These compounds have been reported to act as HMG-CoA reductase inhibitors . This makes them potential candidates for the development of cholesterol-lowering drugs.
COX-2 Selective Inhibitors
They have also been reported to act as COX-2 selective inhibitors . This suggests that they could be used in the development of anti-inflammatory drugs.
AMP Phosphodiesterase Inhibitors
These compounds have been found to inhibit AMP phosphodiesterase . This suggests that they could be used in the development of drugs for the treatment of various cardiovascular diseases.
KDR Kinase Inhibitors
They have been reported to act as KDR kinase inhibitors . This suggests that they could be used in the development of anti-cancer drugs.
Antimicrobial Agents
These compounds have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(3,4-dimethylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-16-8-9-19(14-17(16)2)21-15-22-20-6-4-5-7-23(20)29-24(27(22)25-21)10-12-26(13-11-24)18(3)28/h4-9,14,22H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDUZYMNWZKWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone |
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